Murabutide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

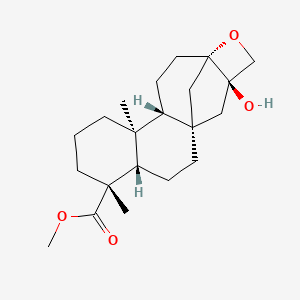

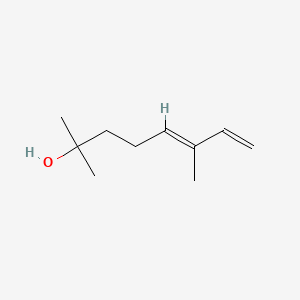

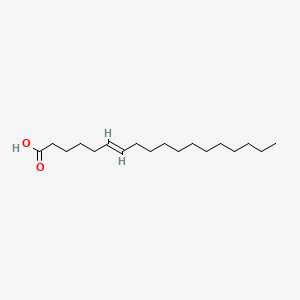

Murabutide is a synthetic immunomodulator derived from muramyl dipeptide, the smallest bioactive unit of bacterial peptidoglycan . It was developed as a safer alternative to muramyl dipeptide, which was found to be too toxic for use as an adjuvant in humans . This compound retains all the immunomodulatory properties of muramyl dipeptide without the associated toxicity .

准备方法

Synthetic Routes and Reaction Conditions: Murabutide is synthesized by modifying muramyl dipeptide. The process involves the acetylation of muramic acid followed by the coupling of L-alanine and D-glutamine . The final step involves esterification with n-butyl alcohol .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, ensuring that the final product is free from contaminants such as lipoproteins and endotoxins .

化学反应分析

Types of Reactions: Murabutide primarily undergoes substitution reactions due to the presence of functional groups such as amides and esters . It is stable under physiological conditions and does not readily undergo oxidation or reduction .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as acetyl chloride for acetylation, L-alanine and D-glutamine for peptide coupling, and n-butyl alcohol for esterification . The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .

Major Products: The major product of these reactions is this compound itself, which is characterized by its immunomodulatory properties .

科学研究应用

Murabutide has a wide range of scientific research applications:

作用机制

Murabutide exerts its effects through the activation of NOD2 . Upon binding to NOD2, this compound induces the oligomerization of NOD2, which then signals via receptor-interacting protein kinase 2 (RIP2) . This leads to the ubiquitination of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) essential modulator (NEMO) and the activation of NF-κB . The activation of NF-κB results in the production of inflammatory cytokines . Additionally, poly-ubiquitinated RIP2 recruits transforming growth factor-beta-activated kinase 1 (TAK1), leading to the activation of mitogen-activated protein kinases (MAPKs) .

相似化合物的比较

Murabutide is unique in its safety profile and immunomodulatory properties compared to other similar compounds:

Muramyl Dipeptide: While muramyl dipeptide is the parent molecule of this compound, it is associated with higher toxicity and pyrogenicity.

CL429: This is a chimeric compound that stimulates both Toll-like receptor 2 (TLR2) and NOD2. CL429 has potent adjuvant activity with no apparent toxicity.

This compound stands out due to its ability to activate NOD2 without the associated toxicity of muramyl dipeptide, making it a safer and effective immunomodulator .

属性

分子式 |

C23H40N4O11 |

|---|---|

分子量 |

548.6 g/mol |

IUPAC 名称 |

butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |

InChI |

InChI=1S/C23H40N4O11/c1-5-6-9-36-22(34)14(7-8-16(24)30)27-20(32)11(2)25-21(33)12(3)37-19-17(26-13(4)29)23(35)38-15(10-28)18(19)31/h11-12,14-15,17-19,23,28,31,35H,5-10H2,1-4H3,(H2,24,30)(H,25,33)(H,26,29)(H,27,32)/t11-,12+,14+,15+,17+,18+,19+,23?/m0/s1 |

InChI 键 |

ZDSXRJABOCTJTD-HUYBTDLASA-N |

手性 SMILES |

CCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |

规范 SMILES |

CCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

同义词 |

AMAIG-BE murabutide muramyl dipeptide butyl ester N-acetylmuramyl-alanylglutamine-n-butyl ester N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester N-AcMu-Ala-Gln-n-butyl este |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide](/img/structure/B1237520.png)

![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)

![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)